molecular formula C8H3ClF4O3 B3009773 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid CAS No. 2385608-20-6

3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid

Cat. No.: B3009773
CAS No.: 2385608-20-6
M. Wt: 258.55
InChI Key: MJCOYDVDIFTUBK-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid is a multifunctional aromatic building block designed for advanced research and development, particularly in pharmaceutical and agrochemical chemistry. The simultaneous presence of carboxylic acid, chloro, fluoro, and trifluoromethoxy substituents on the benzene ring makes this compound a valuable scaffold for constructing more complex molecules. The carboxylic acid group facilitates further transformations, notably serving as a precursor for amide coupling reactions or for conversion into acid chlorides. The halogen atoms offer orthogonal sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for significant structural diversification. This compound is especially significant in medicinal chemistry for creating compound libraries aimed at discovering new bioactive molecules. The trifluoromethoxy group is a privileged motif in drug design, known to enhance metabolic stability, lipophilicity, and membrane permeability. Researchers utilize this benzoic acid derivative as a key intermediate in synthesizing potential active ingredients for various therapeutic areas. As a standard in analytical research, it can be used for method development in chromatography or mass spectrometry. This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O3/c9-5-2-3(16-8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCOYDVDIFTUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid typically involves the introduction of chloro, fluoro, and trifluoromethoxy groups onto a benzoic acid scaffold. One common method includes the use of halogenation reactions followed by nucleophilic substitution. For instance, starting from a suitable benzoic acid derivative, chlorination and fluorination can be achieved using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethoxy group enhances lipophilicity and stability, making it an attractive candidate for constructing complex molecules.

Reactions Involving this compound:

  • Nucleophilic Aromatic Substitution: The chloro and fluoro substituents can participate in nucleophilic substitutions, facilitating further functionalization.
  • Suzuki-Miyaura Coupling: This compound can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, crucial for building larger molecular frameworks.
Reaction TypeDescription
Nucleophilic Aromatic SubstitutionReaction involving nucleophiles replacing halogen atoms on the aromatic ring
Suzuki-Miyaura CouplingCross-coupling reaction forming carbon-carbon bonds using aryl halides

Biological Applications

Enzyme Inhibition Studies:
Research indicates that this compound can interact with various enzymes, making it useful in studying enzyme inhibition mechanisms. Its structural properties allow it to modulate enzyme activity effectively.

Medicinal Chemistry:
The compound has potential applications as a pharmaceutical intermediate due to its ability to influence biological pathways. For instance, studies have shown that fluorinated compounds often exhibit enhanced binding affinities to biological targets compared to their non-fluorinated counterparts.

Agrochemical Development

This compound is also explored in the development of agrochemicals. Its unique properties allow for the synthesis of herbicides and pesticides that are more effective against resistant strains of pests.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents
A study investigated the synthesis of novel antimicrobial agents using this compound as a precursor. The resulting compounds showed significant activity against multidrug-resistant strains of Staphylococcus aureus, highlighting the compound's potential in combating resistant bacterial infections.

Compound NameMinimum Inhibitory Concentration (MIC)Activity Against
5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide0.031–0.062 µg/mLMRSA, VRSA
Salicylanilide64 µg/mLS. aureus ATCC 29213

Case Study 2: Pharmaceutical Intermediate
In another study, researchers utilized this compound as an intermediate in synthesizing potential anti-inflammatory drugs. The incorporation of the trifluoromethoxy group was shown to enhance the pharmacological profile of the final products.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethoxy can influence its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Chloro-5-(trifluoromethyl)benzoic acid (CAS 53985-49-2):

    • Molecular formula: C₈H₄ClF₃O₂ (MW 228.57 g/mol)
    • Substituents: 3-Cl, 5-CF₃
    • Properties: Colorless solid with solubility in polar solvents like dimethylformamide (DMF). The absence of fluorine at position 2 reduces steric hindrance compared to the target compound .
  • 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid (CAS 1706458-45-8):

    • Molecular formula: C₈H₃Cl₂F₃O₃ (MW 289.01 g/mol)
    • Substituents: 3-Cl, 4-Cl, 5-OCF₃
    • Properties: Additional chlorine at position 4 enhances lipophilicity and may alter metabolic stability in pharmaceutical contexts .
  • 2-Bromo-5-(trifluoromethyl)benzoic acid (CAS 927637-85-2):

    • Molecular formula: C₈H₄BrF₃O₂ (MW 269.02 g/mol)
    • Substituents: 2-Br, 5-CF₃
    • Applications: Intermediate in organic synthesis; bromine’s larger atomic radius increases steric effects compared to fluorine .

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) Groups

  • Electron-Withdrawing Effects : The -OCF₃ group is more polar and electron-withdrawing than -CF₃ due to the oxygen atom, enhancing the acidity of the carboxylic acid moiety.
  • Biological Activity : Compounds with -OCF₃ (e.g., derivatives in ) are used in protein-protein interaction inhibitors, leveraging their metabolic stability . In contrast, -CF₃ groups (e.g., ) are common in agrochemicals for their lipophilicity .

Biological Activity

3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound's unique chemical structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H5ClF4O3\text{C}_10\text{H}_5\text{ClF}_4\text{O}_3

Key Features:

  • Chlorine and Fluorine Substituents: The presence of chlorine and trifluoromethoxy groups enhances lipophilicity and alters the electronic properties of the molecule, potentially affecting its biological interactions.
  • Acidic Nature: The carboxylic acid functional group may participate in hydrogen bonding, influencing its solubility and interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis , by targeting essential biosynthetic pathways involved in cell wall synthesis . The compound acts by inhibiting specific enzymes critical for the integrity of the bacterial cell structure.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been observed to reduce the levels of pro-inflammatory cytokines such as IL-6 in stimulated macrophages, suggesting its potential use in treating inflammatory diseases . This effect may be attributed to its ability to interfere with signaling pathways involved in inflammation.

Case Studies

  • Mycobacterial Inhibition:
    • A study highlighted the compound's ability to inhibit DprE1 , an enzyme crucial for the biosynthesis of arabinogalactan in mycobacteria. This inhibition leads to compromised cell wall integrity and subsequent bacterial death.
  • Inflammation Modulation:
    • In experiments involving lipopolysaccharide-stimulated macrophages, this compound was found to significantly lower intracellular reactive oxygen species (ROS) levels, indicating its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of DprE1 enzyme in Mycobacterium tuberculosis
Anti-inflammatoryReduction of IL-6 and ROS levels in macrophages

Q & A

Q. What role does this compound play in studying structure-activity relationships (SAR) for bioactive molecules?

  • Answer : Its halogen/trifluoromethoxy substituents are key in modulating lipophilicity (logP) and membrane permeability. Use it as a scaffold in antimicrobial or anti-inflammatory agents, comparing bioactivity against analogs with varying halogen positions (e.g., 4-chloro vs. 2-fluoro substitution) .

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